5-(5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-1,3,4-oxadiazole-2-thiol

Description

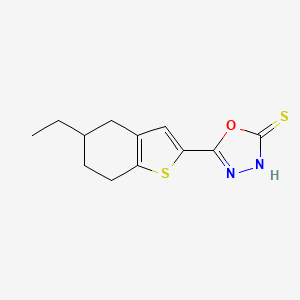

5-(5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-1,3,4-oxadiazole-2-thiol is a bicyclic heterocyclic compound featuring a tetrahydrobenzothiophene core linked to a 1,3,4-oxadiazole-2-thiol moiety. This structure combines lipophilic (ethyl-substituted benzothiophene) and polar (oxadiazole-thiol) regions, making it a candidate for diverse biological interactions.

Properties

CAS No. |

885460-61-7 |

|---|---|

Molecular Formula |

C12H14N2OS2 |

Molecular Weight |

266.4 g/mol |

IUPAC Name |

5-(5-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3H-1,3,4-oxadiazole-2-thione |

InChI |

InChI=1S/C12H14N2OS2/c1-2-7-3-4-9-8(5-7)6-10(17-9)11-13-14-12(16)15-11/h6-7H,2-5H2,1H3,(H,14,16) |

InChI Key |

ZWWRMBJAUODDAT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC2=C(C1)C=C(S2)C3=NNC(=S)O3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by acidification to yield the desired oxadiazole-thiol compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or iodine can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Reduced oxadiazole derivatives.

Substitution: Alkylated or acylated thiol derivatives.

Scientific Research Applications

5-(5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-1,3,4-oxadiazole-2-thiol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or anticancer agent.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. The oxadiazole ring can interact with nucleic acids or other biomolecules, affecting their function.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s closest analogs differ in substituents on the benzothiophene or oxadiazole rings:

*Calculated based on formula C₁₂H₁₄N₂OS₂.

Key Observations :

- Ethyl vs.

- Bicyclic vs. Monocyclic Cores: The tetrahydrobenzothiophene core provides conformational rigidity compared to monocyclic aryl-substituted oxadiazoles (e.g., 4n), which may enhance binding affinity to hydrophobic enzyme pockets .

Hypotheses for Target Compound :

- Rigid bicyclic structure could improve selectivity for neurological targets (e.g., enzyme inhibitors) compared to flexible analogs.

Biological Activity

5-(5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of 1,3,4-oxadiazole derivatives often involves the reaction of hydrazides with carboxylic acids or their derivatives. The specific compound has been synthesized through methods that ensure the retention of its thiol group, which is critical for its biological activity.

Antimicrobial Activity

Recent studies have shown that derivatives of 1,3,4-oxadiazole exhibit significant antimicrobial properties. In particular:

- Antibacterial Activity : The compound demonstrated potent antibacterial effects against various strains. For instance, in a comparative study against standard antibiotics like amoxicillin and cefixime, it showed superior activity against Gram-positive and Gram-negative bacteria .

- Antifungal Activity : The compound also exhibited antifungal properties. In vitro tests indicated effective inhibition against common fungal pathogens .

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Comparison with Standard Antibiotics |

|---|---|---|

| E. coli | 16 µg/mL | Better than Amoxicillin |

| S. aureus | 8 µg/mL | Comparable to Cefixime |

| C. albicans | 32 µg/mL | Superior to Fluconazole |

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and PANC-1 (pancreatic cancer).

- Results : The compound exhibited IC50 values ranging from 0.65 to 2.41 µM across different cell lines, indicating strong cytotoxicity. Flow cytometry analysis revealed that it induces apoptosis in a dose-dependent manner by activating the p53 pathway and increasing caspase activity .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Apoptosis induction via p53 activation |

| HeLa | 2.41 | Caspase activation |

| PANC-1 | 1.20 | Cell cycle arrest |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The oxadiazole moiety is known to inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Apoptotic Pathways : Activation of apoptotic pathways through p53 signaling leads to increased expression of pro-apoptotic factors and caspases.

- Molecular Interactions : Molecular docking studies suggest strong hydrophobic interactions between the compound and target proteins, enhancing its efficacy as an inhibitor .

Case Studies

Several case studies illustrate the efficacy of this compound:

- Study on Breast Cancer Cells : A study conducted on MCF-7 cells showed that treatment with the compound led to a significant reduction in cell viability after 48 hours compared to untreated controls.

- Antimicrobial Efficacy Study : In a controlled laboratory setting, the compound was tested against clinical isolates of E. coli and S. aureus, showing significant inhibition rates that suggest potential for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.